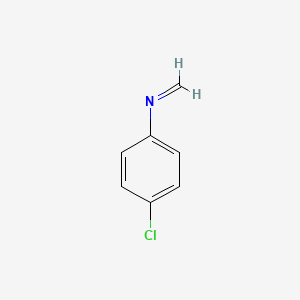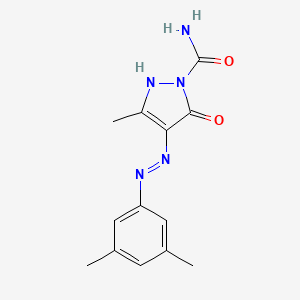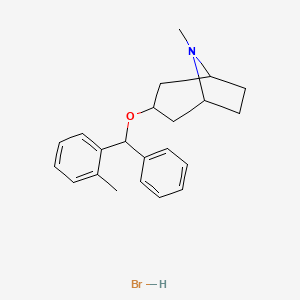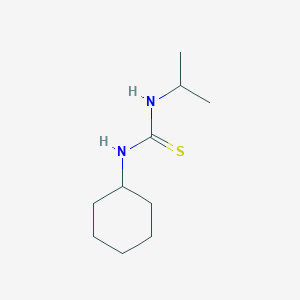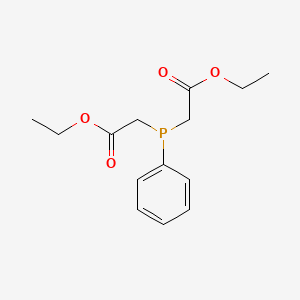
Diethyl 2,2'-(phenylphosphanediyl)diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,2’-(phenylphosphanediyl)diacetate is an organic compound with the molecular formula C14H19O5P. This compound is characterized by the presence of a phenylphosphanediyl group linked to two diethyl acetate groups. It is known for its applications in various fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-(phenylphosphanediyl)diacetate typically involves the reaction of phenylphosphonic dichloride with diethyl malonate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of diethyl 2,2’-(phenylphosphanediyl)diacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
Diethyl 2,2’-(phenylphosphanediyl)diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
科学的研究の応用
Diethyl 2,2’-(phenylphosphanediyl)diacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which diethyl 2,2’-(phenylphosphanediyl)diacetate exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes. The phenylphosphanediyl group plays a crucial role in stabilizing these complexes and enhancing their reactivity .
類似化合物との比較
Similar Compounds
Diethyl 2,2’-(phenylphosphoryl)diacetate: Similar in structure but contains a phosphoryl group instead of a phosphanediyl group.
Diethyl 2,2’-(phenylimino)diacetate: Contains an imino group instead of a phosphanediyl group.
Diethyl 2,2’-(1,4-phenylenedioxy)diacetate: Contains a phenylenedioxy group instead of a phosphanediyl group.
Uniqueness
Diethyl 2,2’-(phenylphosphanediyl)diacetate is unique due to its ability to form stable complexes with metal ions, making it highly valuable in catalysis and material science. Its structural features allow for versatile reactivity, distinguishing it from other similar compounds .
特性
CAS番号 |
38080-06-7 |
|---|---|
分子式 |
C14H19O4P |
分子量 |
282.27 g/mol |
IUPAC名 |
ethyl 2-[(2-ethoxy-2-oxoethyl)-phenylphosphanyl]acetate |
InChI |
InChI=1S/C14H19O4P/c1-3-17-13(15)10-19(11-14(16)18-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChIキー |
GYVMWNQVPRQESP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CP(CC(=O)OCC)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


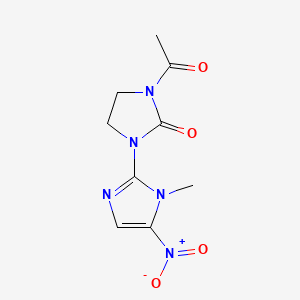
![oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine](/img/structure/B14679609.png)
![N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea](/img/structure/B14679612.png)
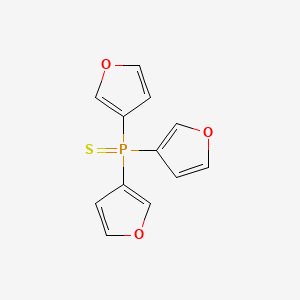
![2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine](/img/structure/B14679629.png)

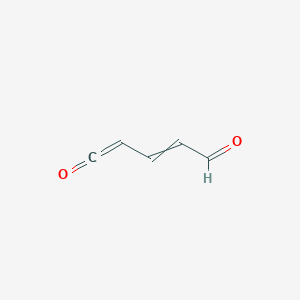
![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)

